

# A Technical Guide to the Spectroscopic Profile of 3-Hydroxy-4-nitrobenzoic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzoic acid

Cat. No.: B124874

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Hydroxy-4-nitrobenzoic acid** (CAS No: 619-14-7), a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual aids to facilitate understanding.

#### **Molecular Structure**

IUPAC Name: **3-hydroxy-4-nitrobenzoic acid**[1] Molecular Formula: C<sub>7</sub>H<sub>5</sub>NO<sub>5</sub>[2] Molecular Weight: 183.12 g/mol [1]

#### **Spectroscopic Data**

The following sections provide a detailed summary of the key spectroscopic data for **3-Hydroxy-4-nitrobenzoic acid**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The data presented below was recorded on a 400 MHz spectrometer with the sample dissolved in DMSO-d6.[3]

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results	Aromatic Protons (H-2, H-5, H-6)		
Data not explicitly available in search results	-OH (hydroxyl)		
Data not explicitly available in search results	-COOH (carboxylic acid)		

Note: While specific peak values for **3-Hydroxy-4-nitrobenzoic acid** were not found, related compounds and general principles of NMR suggest the presence of signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C=O (Carboxylic Acid)
Data not explicitly available in search results	C-NO <sub>2</sub>
Data not explicitly available in search results	С-ОН
Data not explicitly available in search results	Aromatic Carbons
Data not explicitly available in search results	Aromatic Carbons
Data not explicitly available in search results	Aromatic Carbons
Data not explicitly available in search results	Aromatic Carbons

Note: Specific <sup>13</sup>C NMR peak values for **3-Hydroxy-4-nitrobenzoic acid** were not explicitly found in the provided search results. The assignments are based on the known chemical structure.



#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **3-Hydroxy-4-nitrobenzoic acid** was obtained using a KBr disc or nujol mull technique.[3]

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
3400-2400 (broad)	O-H stretch	Carboxylic Acid
~3300 (broad)	O-H stretch	Phenol
~1700	C=O stretch	Carboxylic Acid
~1530 and ~1350	N-O asymmetric & symmetric stretch	Nitro Group
1600-1450	C=C stretch	Aromatic Ring

Note: The exact peak values can vary slightly based on the sample preparation and instrument.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound.

m/z (Mass-to-Charge Ratio)	Interpretation	
183	[M]+, Molecular Ion Peak[1][4]	
153	[M-NO] <sup>+</sup> or [M-H <sub>2</sub> O-O] <sup>+</sup> fragment	
137	[M-NO <sub>2</sub> ]+ fragment	
104	Fragment	

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

## **Experimental Protocols**

The following are generalized but detailed methodologies for the key spectroscopic analyses.



#### **NMR Spectroscopy Protocol**

- Sample Preparation: Approximately 5-10 mg of **3-Hydroxy-4-nitrobenzoic acid** is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3]
- ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> at approximately 2.50 ppm.
- <sup>13</sup>C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d<sub>6</sub> at approximately 39.52 ppm.
- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Peak integration and chemical shift assignments are then performed.

#### **IR Spectroscopy Protocol**

- Sample Preparation (KBr Pellet Method): A small amount of **3-Hydroxy-4-nitrobenzoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
   The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

#### **Mass Spectrometry Protocol**

 Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid



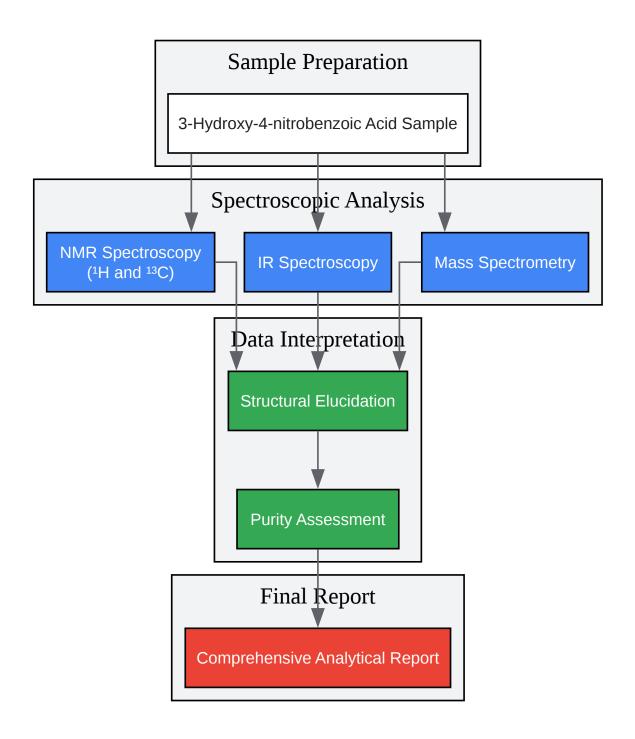
chromatography (LC-MS).

- Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

## **Visualization of Analytical Workflow**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **3-Hydroxy-4-nitrobenzoic acid**.





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Caption: Workflow for the spectroscopic analysis of **3-Hydroxy-4-nitrobenzoic acid**.



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